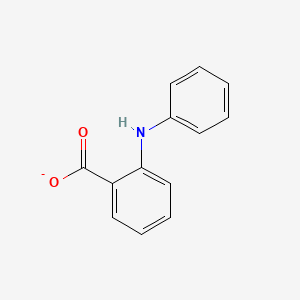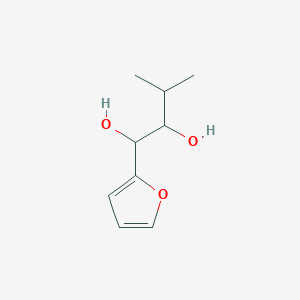
1-(2-Furyl)-3-methyl-1,2-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)-3-methyl-1,2-butanediol is an organic compound featuring a furan ring, a methyl group, and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-3-methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with methyl vinyl ketone under acidic conditions, followed by reduction with sodium borohydride. Another method includes the cyclization of 2-vinylfuran with formaldehyde and subsequent reduction.
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic hydrogenation of furfural, followed by selective functionalization to introduce the methyl and hydroxyl groups.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Furyl)-3-methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 1-(2-Furyl)-3-methyl-1,2-butanone.
Reduction: Formation of 1-(2-Furyl)-3-methylbutane.
Substitution: Formation of 1-(2-Furyl)-3-methyl-1,2-dichlorobutane.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)-3-methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)-3-methyl-1,2-butanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Furfural: An aldehyde derived from the dehydration of sugars, used as a precursor for various furan-based chemicals.
5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, used in the production of biofuels and bioplastics.
Furfuryl Alcohol: A primary alcohol derived from furfural, used in the manufacture of resins and polymers.
Uniqueness: 1-(2-Furyl)-3-methyl-1,2-butanediol is unique due to its specific structural features, including the presence of both a furan ring and two hydroxyl groups
Eigenschaften
CAS-Nummer |
21221-66-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(furan-2-yl)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(10)9(11)7-4-3-5-12-7/h3-6,8-11H,1-2H3 |
InChI-Schlüssel |
PERKXPFCOVDSKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C1=CC=CO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


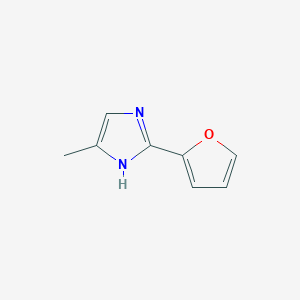
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
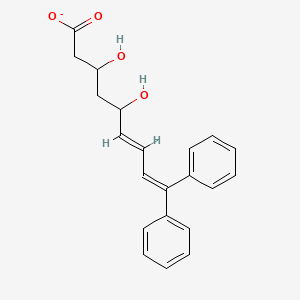
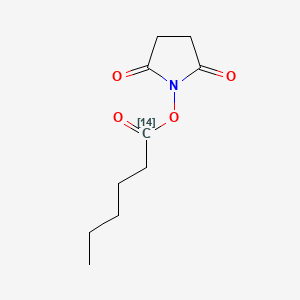
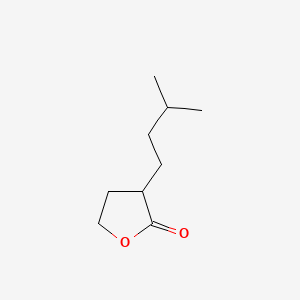
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

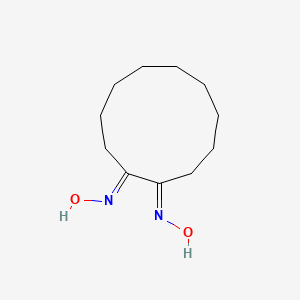
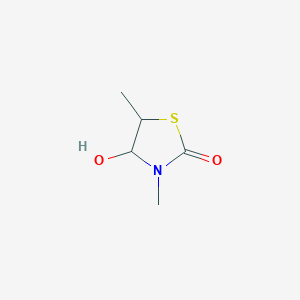
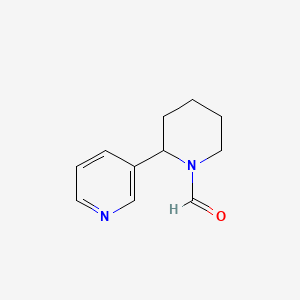
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
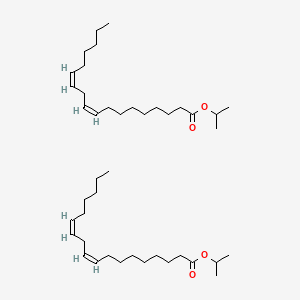
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
